molecular formula C18H20N2O B11351152 2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole CAS No. 1018164-67-4

2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11351152
CAS No.: 1018164-67-4
M. Wt: 280.4 g/mol
InChI Key: PTBUIQSSHGWZRT-UHFFFAOYSA-N
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Description

2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

The synthesis of 2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole typically involves the reaction of 2,6-dimethylphenol with a suitable benzimidazole precursor under specific reaction conditions. The process may include steps such as methylation, condensation, and cyclization. Industrial production methods often involve optimizing these steps to achieve high yields and purity.

Chemical Reactions Analysis

2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole can be compared with other similar compounds, such as:

    2-[(2,6-dimethylphenoxy)methyl]oxirane: Shares a similar phenoxy group but differs in the core structure.

    2,6-dimethylphenoxyacetic acid: Contains the same phenoxy group but has an acetic acid moiety instead of the benzimidazole core.

The uniqueness of this compound lies in its specific combination of the benzimidazole core with the 2,6-dimethylphenoxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1018164-67-4

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

2-[(2,6-dimethylphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C18H20N2O/c1-11-6-5-7-12(2)18(11)21-10-17-19-15-8-13(3)14(4)9-16(15)20-17/h5-9H,10H2,1-4H3,(H,19,20)

InChI Key

PTBUIQSSHGWZRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NC3=C(N2)C=C(C(=C3)C)C

Origin of Product

United States

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